6-ピリドン
概要
説明
JAK阻害剤I: は、ヤヌスキナーゼ(JAK)ファミリーの酵素、特にJAK1、JAK2、およびJAK3を阻害する低分子です。 これらの酵素は、免疫応答、細胞増殖、分化を含むさまざまな細胞プロセスに関与するJAK-STATシグナル伝達経路において重要な役割を果たします 。 JAK阻害剤は、さまざまな炎症性および自己免疫疾患、ならびに特定の種類のがんの治療に使用されます .
科学的研究の応用
Chemistry: JAK inhibitor I is used in chemical research to study the JAK-STAT signaling pathway and its role in various cellular processes .
Biology: In biological research, JAK inhibitor I is employed to investigate the effects of JAK inhibition on immune response, cell growth, and differentiation .
Medicine: Medically, JAK inhibitor I is used to treat inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also being explored for its potential in treating certain types of cancers .
Industry: In the pharmaceutical industry, JAK inhibitor I is used in the development of new therapeutic agents targeting the JAK-STAT pathway .
作用機序
JAK阻害剤Iは、JAK1、JAK2、およびJAK3酵素の活性を阻害することによって効果を発揮します。 これらの酵素は、細胞表面のサイトカイン受容体から核にシグナルを伝達し、遺伝子発現の変化を引き起こすJAK-STATシグナル伝達経路の一部です 。 これらの酵素を阻害することで、JAK阻害剤Iはシグナル伝達経路を阻害し、免疫応答を調節し、炎症を軽減します .
Safety and Hazards
将来の方向性
Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, and eventually lead to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
生化学分析
Biochemical Properties
Pyridone 6 plays a crucial role in biochemical reactions, particularly those involving Janus-activated kinases (JAKs) . It interacts with these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways . This interaction is believed to be the primary mechanism through which Pyridone 6 exerts its effects .
Cellular Effects
Pyridone 6 has been shown to have profound effects on various types of cells and cellular processes . For instance, it has been found to reduce IFN-γ and IL-13, while enhancing IL-17 and IL-22 expression . This modulation of cytokine expression can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pyridone 6 primarily involves its inhibition of JAKs . By inhibiting these enzymes, Pyridone 6 prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby modulating the activity of these critical signaling molecules . This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Pyridone 6 has been observed to delay the onset and reduce the magnitude of disease in animal models This suggests that the compound has a temporal effect, with its impact changing over time
Dosage Effects in Animal Models
The effects of Pyridone 6 have been studied in animal models, with the compound showing a dose-dependent impact
Metabolic Pathways
Given its role as a JAK inhibitor, it is likely that it interacts with various enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its small size and its role as a JAK inhibitor, it is likely that it can readily diffuse across cell membranes and distribute throughout the cell .
Subcellular Localization
Given its role as a JAK inhibitor, it is likely that it localizes to areas of the cell where JAKs are present
準備方法
合成経路および反応条件: JAK阻害剤Iの合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。一般的な合成経路には、次の手順が含まれます。
工業的生産方法: JAK阻害剤Iの工業的生産には、通常、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには以下が含まれる場合があります。
バッチ処理: 温度、圧力、反応時間を慎重に制御しながら、大型反応器を使用してバッチで合成を行います。
化学反応の分析
反応の種類: JAK阻害剤Iは、次のようなさまざまな化学反応を起こします。
酸化: 化合物は、電子を失って酸化状態が上昇する酸化反応を起こす可能性があります。
還元: 還元反応には電子の獲得が含まれ、化合物の酸化状態が低下します。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化誘導体が生成されるのに対し、還元により化合物の還元型が生成される可能性があります .
科学研究への応用
化学: JAK阻害剤Iは、化学研究でJAK-STATシグナル伝達経路とそのさまざまな細胞プロセスにおける役割を研究するために使用されます .
生物学: 生物学研究では、JAK阻害剤Iは、JAK阻害が免疫応答、細胞増殖、および分化に与える影響を調査するために使用されます .
医学: 医学的には、JAK阻害剤Iは、関節リウマチ、乾癬、炎症性腸疾患などの炎症性および自己免疫疾患の治療に使用されます。 また、特定の種類のがんの治療における可能性についても調査されています .
類似化合物との比較
類似化合物:
トファシチニブ: JAK1とJAK3を阻害し、関節リウマチと潰瘍性大腸炎に使用されます.
ルキソリチニブ: JAK1とJAK2を標的とし、骨髄線維症と真性多血症に使用されます.
バリシチニブ: JAK1とJAK2を阻害し、関節リウマチに使用されます.
独自性: JAK阻害剤Iは、3つのJAK酵素(JAK1、JAK2、およびJAK3)すべてを高い効力で阻害する能力においてユニークであり、さまざまな疾患に対する汎用性の高い治療薬となっています .
特性
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
Record name | Pyridone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457081-03-7 | |
Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDONE-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Pyridone 6?
A1: Pyridone 6 is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.
Q2: How does Pyridone 6's inhibition of JAK kinases affect downstream signaling?
A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, Pyridone 6 prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]
Q3: Which specific signaling pathways are most affected by Pyridone 6 treatment?
A3: Pyridone 6 significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []
Q4: Does Pyridone 6 demonstrate selectivity towards specific JAK kinases?
A4: While considered a pan-JAK inhibitor, Pyridone 6 shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]
Q5: Are there any known off-target effects of Pyridone 6 on other signaling pathways?
A5: Research suggests that Pyridone 6 might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]
Q6: What is the molecular formula and weight of Pyridone 6?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Pyridone 6. Further investigation from other resources is required for this information.
Q7: Is there any spectroscopic data available for Pyridone 6?
A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for Pyridone 6.
Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of Pyridone 6?
A8: The provided research primarily focuses on Pyridone 6's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.
Q9: Have computational chemistry methods been employed in the research of Pyridone 6?
A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for Pyridone 6.
Q10: What is known about the structure-activity relationship (SAR) of Pyridone 6 and its analogues?
A10: The research predominantly focuses on Pyridone 6 itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []
Q11: Is there information regarding Pyridone 6's stability in various formulations or under different storage conditions?
A11: The research papers do not provide specific details on the stability of Pyridone 6 in various formulations or storage conditions.
Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to Pyridone 6 mentioned in the research?
A12: The research papers do not address SHE regulations specifically.
Q13: What in vitro and in vivo models have been used to study the efficacy of Pyridone 6?
A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]
Q14: Have any resistance mechanisms to Pyridone 6 been identified?
A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.
Q15: What information is available regarding the toxicity and safety profile of Pyridone 6?
A15: The provided research papers mainly focus on Pyridone 6's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.
Q16: Have there been any studies investigating drug delivery strategies for Pyridone 6?
A16: The provided research does not mention specific drug delivery strategies for Pyridone 6.
Q17: What analytical methods have been employed to characterize and quantify Pyridone 6?
A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of Pyridone 6 on protein expression and cytokine secretion. [, , , ]
Q18: Are there any studies addressing the potential environmental impact and degradation of Pyridone 6?
A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of Pyridone 6.
Q19: Have there been any studies on Pyridone 6's dissolution, solubility, analytical method validation, or quality control measures during development?
A19: The provided research papers do not delve into these specific aspects of Pyridone 6.
Q20: What is known about Pyridone 6's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?
A20: The research papers do not discuss Pyridone 6's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.
Q21: Are there studies regarding the recycling and waste management of Pyridone 6?
A21: The research papers do not discuss any aspects related to the recycling or waste management of Pyridone 6.
Q22: Are there any cross-disciplinary applications and synergies identified for Pyridone 6 research?
A27: The provided research highlights the interdisciplinary nature of Pyridone 6 research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。